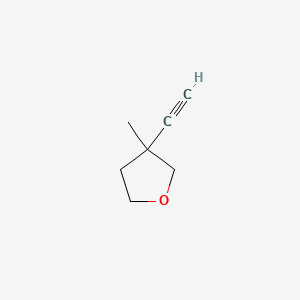

3-Ethynyl-3-methyloxolane

Description

Structure

3D Structure

Properties

CAS No. |

2306125-86-8 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

3-ethynyl-3-methyloxolane |

InChI |

InChI=1S/C7H10O/c1-3-7(2)4-5-8-6-7/h1H,4-6H2,2H3 |

InChI Key |

HRKFINIUELMBSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 3 Methyloxolane and Derivatives

Strategies for Oxolane Ring Construction

The tetrahydrofuran (B95107) ring is a prevalent structural motif in numerous natural products and biologically active compounds, leading to the development of a plethora of synthetic methods for its construction. uwo.ca

The formation of the oxolane ring can be achieved through various cyclization strategies, each offering distinct advantages in terms of stereocontrol and substrate scope.

One powerful approach is the tandem olefin metathesis/oxidative cyclization . This method allows for the stereocontrolled synthesis of 2,5-disubstituted tetrahydrofuran diols from simple olefin precursors. acs.org The choice of the ruthenium metathesis catalyst can control the stereochemistry of the intermediate 1,5-diene, which in turn dictates the stereochemistry of the final tetrahydrofuran diol through a highly stereospecific oxidative cyclization. acs.org

Radical relay cyclizations initiated by alkoxy radicals represent another effective tool for constructing substituted tetrahydrofurans. researchgate.net These reactions can be designed to proceed with high diastereoselectivity. For instance, the strategic placement of an oxygen atom within the substrate can accelerate the desired hydrogen atom transfer (HAT), enabling chemoselective 1,6-HAT over a competing 1,5-HAT, or a chemoselective 1,5-HAT over other pathways like direct cyclization and β-fragmentation. researchgate.net

The Mukaiyama aerobic oxidative cyclization is a notable method for synthesizing 2,5,5-trisubstituted tetrahydrofuran rings from tertiary 5-pentenols. uwo.ca This catalytic process utilizes oxygen as the stoichiometric oxidant and proceeds under mild conditions, often yielding products with good trans diastereoselectivity concerning the substituents at the 2 and 5 positions. uwo.ca

Furthermore, intramolecular hydroalkoxylation/cyclization of hydroxyalkenes, catalyzed by species such as lanthanide triflates, provides a direct route to five- and six-membered oxygen heterocycles. organic-chemistry.org Platinum-catalyzed intramolecular hydroalkoxylation has also been studied to understand the factors governing 5-exo versus 6-endo regioselectivity. organic-chemistry.org

A variety of other cyclization methods exist, including:

Intramolecular SN2 reactions where a hydroxyl group displaces a leaving group. nih.gov

Intramolecular additions of alcohols to epoxides. nih.gov

Free-radical cyclization of organohalides catalyzed by nickel complexes. organic-chemistry.org

Reductive cyclization of acetylenic aldehydes using chiral rhodium catalysts to produce cyclic allylic alcohols. organic-chemistry.org

| Cyclization Strategy | Key Features | Typical Substrates | Catalyst/Reagent Examples |

|---|---|---|---|

| Tandem Olefin Metathesis/Oxidative Cyclization | Stereocontrolled synthesis of 2,5-disubstituted THF diols. acs.org | Simple olefins | Ruthenium metathesis catalysts |

| Radical Relay Cyclizations | Rapid construction of substituted THFs, can be highly diastereoselective. researchgate.net | Substrates with strategically placed oxygen atoms | Alkoxy radical initiators |

| Mukaiyama Aerobic Oxidative Cyclization | Forms 2,5,5-trisubstituted THFs with good trans diastereoselectivity. uwo.ca | Tertiary 5-pentenols | Co(nmp)2 |

| Intramolecular Hydroalkoxylation | Direct cyclization of hydroxyalkenes. organic-chemistry.org | Hydroxyalkenes | Lanthanide triflates, Platinum complexes |

The synthesis of enantiomerically pure oxolanes is of significant interest, particularly for pharmaceutical applications. Several strategies can be employed to achieve this.

The use of chiral auxiliaries is a well-established method to control stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction, after which it can be removed. wikipedia.org For example, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions to create new stereocenters with high diastereoselectivity. wikipedia.org

Asymmetric catalysis offers a more efficient approach to chirality. Chiral catalysts can be used to steer reactions towards the preferential formation of one enantiomer. For instance, asymmetric aldol reactions can be catalyzed by proline-derived organocatalysts, sometimes in combination with metal additives like Cu(OTf)₂, to produce chiral 1,3-keto alcohols with high enantiomeric excess, which can then be further manipulated to form chiral oxolanes. acs.org

Another innovative approach involves the use of chiral solvents as the sole source of chirality. acs.org In a process termed a "chiral relay," the chirality of the solvent can be transferred to a helical polymer, which then complexes with a metal catalyst to form a chiral catalytic species capable of inducing high enantioselectivity in reactions like the Suzuki-Miyaura coupling. acs.org This strategy could potentially be adapted for the synthesis of chiral building blocks for oxolane rings.

| Chiral Synthesis Strategy | Principle | Examples |

|---|---|---|

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org | Evans oxazolidinones in aldol reactions. wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst preferentially forms one enantiomer of the product. acs.org | Proline-derived organocatalysts in asymmetric aldol reactions. acs.org |

| Chiral Solvents | The chirality of the solvent is transferred to a catalyst system. acs.org | (R)-limonene inducing helicity in a polymer that complexes with a palladium catalyst. acs.org |

Introduction of the Ethynyl (B1212043) Moiety

Once the oxolane ring is constructed, the next critical step is the introduction of the ethynyl group at the C3 position. This can be accomplished through direct ethynylation or via cross-coupling reactions.

Direct ethynylation involves the addition of an acetylide anion to a suitable electrophilic center. The Favorskii reaction is a classic method for the ethynylation of ketones and aldehydes. researchgate.netgoogle.com This reaction is typically carried out by reacting the carbonyl compound with acetylene (B1199291) in the presence of a strong base, such as an alkali metal amide or hydroxide, often in a superbasic medium like KOH-DMSO. researchgate.netgoogle.com To synthesize 3-ethynyl-3-methyloxolane, a precursor such as 3-methyloxolan-3-one would be required. The addition of a metal acetylide to this ketone would generate the desired tertiary propargyl alcohol structure.

Recent advancements have focused on making these reactions more efficient and safer, for example, by using catalytic amounts of base or by performing the reaction under atmospheric pressure. researchgate.net

Cross-coupling reactions provide a powerful and versatile alternative for forming the C-C bond between the oxolane ring and the ethynyl group.

The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgrsc.org

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to the Pd(0) species is followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt. rsc.org

For the synthesis of this compound, a precursor such as 3-halo-3-methyloxolane would be required to couple with a suitable acetylene source, such as trimethylsilylacetylene, which can be deprotected later. libretexts.org While the Sonogashira reaction is most commonly used with sp²-hybridized halides, variants for the coupling of sp³-hybridized halides have been developed. organic-chemistry.org However, coupling with tertiary alkyl groups can be challenging. rsc.org

To address some of the drawbacks of the traditional Sonogashira reaction, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the toxicity of copper, copper-free Sonogashira variants have been developed. rsc.orgrsc.org These systems often employ alternative ligands or reaction conditions to facilitate the coupling without the need for a copper co-catalyst.

| Reaction | Catalyst System | Key Features | Substrates |

|---|---|---|---|

| Classic Sonogashira Coupling | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) wikipedia.org | Mild reaction conditions, broad substrate scope for aryl/vinyl halides. wikipedia.org | Terminal alkyne and aryl/vinyl halide wikipedia.org |

| Copper-Free Sonogashira Coupling | Palladium complex with specific ligands (e.g., N-heterocyclic carbenes) mdpi.com | Avoids copper toxicity and Glaser homocoupling. rsc.org | Terminal alkyne and aryl/vinyl halide rsc.org |

| Sonogashira Coupling with sp³-halides | Pd/N-heterocyclic carbene-based catalyst organic-chemistry.org | Enables coupling with alkyl halides, including secondary ones. organic-chemistry.org | Terminal alkyne and alkyl halide organic-chemistry.org |

Cross-Coupling Reactions for Alkyne Formation

C(sp)-H Activation and Functionalization

The terminal alkyne C(sp)-H bond in this compound is a key site for molecular elaboration. Its activation and subsequent functionalization allow for the construction of more complex carbon skeletons. This transformation is typically achieved through metal-catalyzed cross-coupling reactions where the C-H bond is converted into a carbon-metal bond, which then reacts with an electrophile.

One of the most prominent strategies for C(sp)-H functionalization is the Sonogashira coupling, where a palladium catalyst and a copper co-catalyst are employed to couple terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a powerful tool for derivatizing the this compound core. wikipedia.org Another important reaction is the Glaser-Hay coupling, a copper-mediated oxidative self-coupling of terminal alkynes to form symmetric 1,3-diynes.

Furthermore, gold catalysis has emerged as a powerful method for activating C-H bonds under specific conditions. For instance, gold-catalyzed C-H alkynylation of electron-rich arenes has been developed using hypervalent iodine-alkyne reagents. epfl.ch While this demonstrates the functionalization of an arene with an alkyne, the underlying principles of C-H activation can be applied to functionalize the alkyne itself. The activation of the C(sp)-H bond in this compound facilitates its addition to various electrophiles, expanding its synthetic utility.

Methyl Group Installation and Positional Selectivity

The synthesis of the this compound scaffold requires precise installation of both the methyl and ethynyl groups at the C3 position of the oxolane ring, creating a quaternary stereocenter. The positional selectivity of this installation is crucial and is often dictated by the choice of starting materials and synthetic strategy.

A common approach involves the use of a ketone precursor which already contains the carbon that will become the C3 atom. For example, a precursor such as tetrahydrofuran-3-one can be methylated at the alpha position. Subsequent nucleophilic addition of an acetylide, such as lithium acetylide or ethynylmagnesium bromide, to the ketone carbonyl would generate a tertiary alcohol. This intermediate can then undergo cyclization or further transformation to yield the target oxolane ring.

Alternatively, an epoxide ring-opening strategy can be employed. The reaction of a suitably substituted epoxide with an organometallic reagent can install one of the required groups. For instance, a terminal epoxide bearing a methyl group at the appropriate position could be opened by a nucleophilic acetylide. The stereochemistry of the epoxide and the nature of the nucleophile and catalyst system are critical for controlling the regioselectivity of the ring-opening to form the desired homopropargylic alcohol, which can then be cyclized to form the tetrahydrofuran ring. acs.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry relies heavily on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives benefits significantly from palladium-, copper-, and gold-catalyzed reactions.

Palladium-Catalyzed Methods

Palladium catalysis is central to the functionalization of this compound, primarily through the Sonogashira cross-coupling reaction. numberanalytics.com This reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. wikipedia.org The process involves a dual catalytic cycle: a palladium cycle and a copper cycle. wikipedia.org The reaction is highly versatile and can be performed under mild, often aqueous, conditions with a mild base. wikipedia.org The choice of palladium precursor, ligand, and base is critical for optimizing reaction efficiency. frontiersin.org Copper-free Sonogashira variants have also been developed to prevent the formation of alkyne homocoupling byproducts. organic-chemistry.org

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | CuI | Mephos | t-BuOK | 1,4-Dioxane | frontiersin.org |

| (Ph₃P)₄Pd | CuI | - | Amine Base | Anhydrous/Anaerobic | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | CuI | - | Diethylamine | 2-Methyltetrahydrofuran (B130290)/Water | google.com |

| Pd(PhCN)₂Cl₂ | - | P(t-Bu)₃ | Various | Various | organic-chemistry.org |

Copper-Mediated Syntheses

Copper catalysis plays a multifaceted role in both the synthesis and functionalization of the target molecule. As a co-catalyst in the Sonogashira reaction, copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org

Independently, copper catalysts are effective in mediating the synthesis of the core structure. For example, copper-catalyzed alkynylation of epoxides provides a direct route to β-chiral homopropargyl alcohols, which are precursors to substituted oxolanes. acs.org Photoinduced copper-based systems have been developed to achieve this transformation with high regio- and enantioselectivity. acs.org Copper catalysis is also employed in domino addition-cyclization reactions, for instance, reacting terminal alkynes with oxiranes and carbon disulfide to produce 1,4-oxathiane (B103149) derivatives. rsc.org

Furthermore, the ethynyl group of the final product is readily functionalized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov

| Reaction Type | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| Alkynylation of Epoxides | Photoinduced Copper-based system | Synthesis of β-chiral homopropargyl alcohols | acs.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) species (often in situ) | Formation of 1,2,3-triazoles from the ethynyl group | mdpi.comnih.gov |

| Domino Addition-Cyclization | Copper catalyst and base | Reaction of alkynes, CS₂, and oxiranes | rsc.org |

| Alkylative Epoxidation | Copper catalyst | Oxyalkylation of allylic alcohols | acs.org |

Gold-Catalyzed Reactions

Homogeneous gold catalysis has become a powerful tool for activating carbon-carbon triple bonds towards nucleophilic attack. jst.go.jp Gold catalysts, being highly π-philic, can activate the alkyne in this compound, facilitating a range of transformations.

A key application is in intramolecular hydroalkoxylation reactions. jst.go.jp While often used to construct the oxolane ring itself from an alkynol precursor, the principles apply to further functionalization. jst.go.jpcsic.es For instance, gold-catalyzed cyclization of alkynyldioxolanes can lead to complex heterocyclic systems. csic.es Gold catalysts can also promote cascade reactions; for example, a gold(I)-catalyzed cyclization/carbonylation of diynes containing an amide group proceeds under mild conditions. frontiersin.org More directly relevant to functionalization, gold catalysis enables the direct alkynylation of furans, showcasing its utility in forming new C-C bonds from alkynes. epfl.ch The development of domino cyclization-alkynylation processes using gold catalysts allows for the synthesis of complex structures like 3-alkynylated furans in a single step. epfl.ch

| Reaction Type | Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Hydroalkoxylation | [(Ph₃PAu)₃O]BF₄ | Alkynol | Bicyclic Ethers | jst.go.jp |

| Domino Cyclization-Alkynylation | Au(III) picolinic acid complex | Allenic ketones | 3-Alkynylated furans | epfl.ch |

| Bis-oxycyclization | Gold catalyst | Dioxolane-tethered enynes | Tricyclic bridged acetals | nih.govacs.org |

| Cycloisomerization | [PPh₃Au]⁺ | 1,3-Acyloxy-enynes | Bicyclic structures | frontiersin.org |

Total Synthesis of Complex Molecules Incorporating this compound Substructures

The this compound substructure, characterized by a stable five-membered ether ring, a quaternary center, and a reactive alkyne handle, represents a valuable building block for the total synthesis of complex natural products. sci-hub.se While specific examples of natural products containing this exact fragment are not prominently documented, its structural motifs are found in a wide array of biologically active molecules, particularly polycyclic ethers. jst.go.jp

The synthetic utility of this building block is evident. The oxolane (tetrahydrofuran) ring is a common feature in many natural products. jst.go.jp The quaternary center at C3 provides a defined three-dimensional architecture. Most importantly, the terminal alkyne serves as a versatile functional group for chain extension and further molecular diversification.

Through the catalytic methods discussed previously, the alkyne can be elaborated into more complex structures.

Sonogashira coupling allows for the introduction of aryl, heteroaryl, or vinyl groups, which are common in pharmaceuticals and agrochemicals. numberanalytics.com

Click chemistry (CuAAC) enables the facile connection to other molecules, including peptides, polymers, or other building blocks, via a stable triazole linker. nih.gov

Gold-catalyzed reactions can facilitate further cyclizations or additions, building molecular complexity around the alkyne core. jst.go.jpfrontiersin.org

Therefore, while not a final natural product itself, this compound is a strategic intermediate, designed for convergent syntheses where complex fragments are brought together late in a synthetic sequence. mdpi.com Its incorporation into a synthetic plan allows chemists to construct complex molecular architectures efficiently, a cornerstone of modern total synthesis. nih.govrsc.org

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and opportunities for process optimization. Ensuring consistent yield, purity, and cost-effectiveness at scale requires a thorough understanding of the reaction mechanism and the physical parameters that govern it. The primary route for synthesizing this tertiary alcohol involves the nucleophilic addition of an acetylene unit to a ketone precursor, most commonly via a Grignard reaction.

A plausible and widely used method for the synthesis of this compound involves the reaction of a ketone precursor, such as 2-methyltetrahydrofuran-3-one, with an ethynyl Grignard reagent like ethynylmagnesium bromide. researchgate.netwikipedia.org This reaction, while effective in the lab, has inherent challenges that must be addressed for successful scaling. mnstate.edutamu.eduorganic-chemistry.org

Key considerations for the scalability of the Grignard-based synthesis include the initiation of the reaction, which can be inconsistent, and the management of the reaction's exothermic nature. mnstate.edu Maintaining anhydrous (water-free) conditions is also critical, as Grignard reagents react readily with water, which would quench the reagent and reduce the yield. tamu.edu

Process optimization efforts focus on mitigating these challenges to improve efficiency and safety. One of the most significant advancements in this area is the adoption of continuous flow chemistry. A flow process can offer superior control over reaction temperature due to a higher surface-area-to-volume ratio, enabling more efficient heat dissipation. This enhanced control allows for potentially higher reaction concentrations and temperatures without compromising safety, which can lead to significantly reduced reaction times.

Below is a comparative table illustrating the potential advantages of a continuous flow process over a traditional batch process for the ethynylation of a methyloxolanone precursor.

Table 1: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Scale | Liters to Gallons | Milliliters to Liters per hour |

| Temperature Control | Challenging due to poor heat transfer | Excellent due to high surface-area-to-volume ratio |

| Mixing | Can be inefficient, leading to local hotspots | Highly efficient, ensuring homogeneity |

| Safety | Higher risk due to large volume of reactive materials | Inherently safer with small internal reaction volume |

| Reaction Time | Hours | Minutes |

| Yield | Variable, sensitive to scale-up parameters | Consistent and potentially higher |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

Further optimization can be achieved by exploring alternative reagents and catalysts. While ethynylmagnesium bromide is a common choice, other organometallic reagents, such as those based on lithium or zinc, could offer different reactivity profiles and selectivities. organic-chemistry.org The addition of catalytic amounts of certain metal salts, for instance, has been shown to improve the efficiency of Grignard additions to carbonyl compounds. organic-chemistry.org

The choice of solvent is another critical parameter. Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (Me-THF) are common, but their impact on reaction kinetics, solubility of intermediates, and downstream processing must be carefully evaluated at scale. nih.gov

The table below summarizes various ethynylating agents that could be considered for the synthesis, along with their general characteristics relevant to process optimization.

Table 2: Potential Ethynylating Agents and Their Characteristics

| Reagent | Typical Solvent | Key Characteristics |

| Ethynylmagnesium bromide | THF, 2-MeTHF | Standard Grignard reagent; highly reactive but sensitive to water and air. researchgate.net |

| Lithium acetylide | THF, Diethyl ether | Highly reactive; may offer different selectivity compared to Grignard reagents. researchgate.net |

| Ethynylzinc chloride | THF | Generally less reactive than Grignard or lithium reagents; may offer higher selectivity. |

| Gold-catalyzed alkynylation reagents | Various organic solvents | Modern method, often milder conditions; substrate scope would need to be verified. epfl.ch |

Finally, the purification of this compound on a large scale requires optimized procedures. This includes the quenching of the reaction mixture and the subsequent extraction and isolation of the product. The choice of solvents and techniques for purification, such as distillation or crystallization, must be selected to maximize purity while minimizing product loss and operational costs.

Chemical Reactivity and Transformations of 3 Ethynyl 3 Methyloxolane

Reactions of the Ethynyl (B1212043) Group

The terminal alkyne is the most reactive site of the 3-Ethynyl-3-methyloxolane molecule under many conditions. It participates in a variety of addition reactions and is a key functional group for the construction of more complex molecular architectures.

Click Chemistry Applications (e.g., Huisgen Cycloadditions)

The terminal ethynyl group of this compound makes it an ideal substrate for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad applicability. leah4sci.com The most prominent example of a click reaction involving an alkyne is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles. nih.govraco.cat

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of this reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. lookchem.com This reaction is known for its mild conditions, often proceeding in aqueous solutions, and its tolerance of a wide variety of other functional groups. nih.gov The resulting triazole ring is chemically stable, making it an excellent linker in drug discovery, bioconjugation, and materials science. nih.govmdpi.com When this compound is reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, it is expected to form the corresponding 1,4-disubstituted triazole, incorporating the methyloxolane moiety into a larger molecular structure.

| Reactant | Catalyst | Product | Regioselectivity |

| This compound + Organic Azide (R-N₃) | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(Substituted)-4-(3-methyloxolan-3-yl)-1H-1,2,3-triazole | 1,4-disubstituted |

| This compound + Organic Azide (R-N₃) | Ruthenium catalyst | 1-(Substituted)-5-(3-methyloxolan-3-yl)-1H-1,2,3-triazole | 1,5-disubstituted |

Hydration and Hydroamination Reactions

The addition of water across the triple bond of the ethynyl group, known as hydration, can be catalyzed by acid and mercury salts or by other transition metal complexes. For a terminal alkyne like that in this compound, the regioselectivity of the hydration is a key consideration.

Markovnikov Hydration : In the presence of sulfuric acid and a mercury(II) salt catalyst, the hydration of terminal alkynes follows Markovnikov's rule. leah4sci.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For this compound, this would result in the formation of a methyl ketone. leah4sci.com

Anti-Markovnikov Hydration : Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkynes. libretexts.orgyoutube.comkhanacademy.org The reaction of the alkyne with a sterically hindered borane (B79455) (to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, yields an enol that tautomerizes to an aldehyde. youtube.comkhanacademy.orglibretexts.org

Hydroamination, the addition of an N-H bond across the triple bond, is an atom-economical method for synthesizing enamines and imines. This reaction is typically catalyzed by transition metals and, for terminal alkynes, can also exhibit Markovnikov or anti-Markovnikov selectivity depending on the catalyst system used.

| Reaction | Reagents | Predicted Major Product | Regioselectivity |

| Hydration | H₂SO₄, HgSO₄, H₂O | 1-(3-Methyloxolan-3-yl)ethan-1-one | Markovnikov |

| Hydration | 1. Disiamylborane 2. H₂O₂, NaOH | 2-(3-Methyloxolan-3-yl)acetaldehyde | Anti-Markovnikov |

| Hydroamination | R₂NH, Catalyst (e.g., Gold, Ruthenium) | Enamine or Imine | Catalyst-dependent |

Halogenation and Hydrohalogenation

The ethynyl group readily undergoes halogenation and hydrohalogenation. The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne of this compound is expected to follow Markovnikov's rule. masterorganicchemistry.com The initial addition results in a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed, with both halogen atoms attached to the same carbon. masterorganicchemistry.comkhanacademy.org

The addition of halogens (X₂, where X = Cl, Br) across the triple bond typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition. The reaction can be controlled to yield either a dihaloalkene with one equivalent of the halogen or a tetrahaloalkane with two equivalents.

Polymerization and Oligomerization Mechanisms

The ethynyl group of this compound can participate in polymerization reactions. Depending on the initiator and conditions, polymerization can proceed through different mechanisms. For instance, Ziegler-Natta or metathesis catalysts can induce the polymerization of the acetylene (B1199291) functionality to form a polyacetylene-type polymer with pendant methyloxolane groups.

Another potential pathway is oligomerization, where a limited number of monomer units are linked. For example, transition metal-catalyzed cyclotrimerization of the ethynyl group could yield a trisubstituted benzene (B151609) derivative, with three methyloxolane units attached.

Palladium-Catalyzed Carbonylative Cyclization

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. Compared to more strained cyclic ethers like oxiranes (epoxides) and oxetanes, the oxolane ring is less prone to ring-opening reactions. However, under forcing conditions, particularly in the presence of strong acids, the ring can be cleaved.

Ring-Opening Reactions and Derivatization

No studies detailing the ring-opening of the oxolane ring in this compound or its subsequent derivatization were found.

Functionalization at Other Ring Positions

There is no available information on methods to functionalize the oxolane ring at positions other than the ethynyl and methyl-substituted carbon.

Regioselective Transformations

Specific examples and mechanistic details of regioselective transformations involving this compound are not described in the available literature.

Tandem and Cascade Reactions Involving this compound

Domino Cyclization-Alkynylation Processes

The involvement of this compound in domino cyclization-alkynylation reactions has not been reported.

Mechanistic Investigations of this compound Reactions

Radical Pathways

There are no mechanistic studies investigating radical pathways in reactions of this compound.

A table of mentioned chemical compounds cannot be generated as no specific reactions or related compounds were discussed in the context of this compound.

Concerted Metalation-Deprotonation Mechanisms

The concerted metalation-deprotonation (CMD) mechanism is a crucial pathway for the activation of C-H bonds in various organic substrates, including terminal alkynes like this compound. wikipedia.org This mechanism is particularly prevalent for reactions involving high-valent, late transition metals such as Pd(II), Rh(III), Ir(III), and Ru(II). wikipedia.org A defining characteristic of the CMD pathway is the simultaneous (concerted) cleavage of the C-H bond and formation of a new carbon-metal bond within a single transition state. wikipedia.org This process avoids the formation of a formal metal hydride intermediate. Instead, a base, typically a carboxylate or carbonate, is directly involved in the transition state to accept the proton. wikipedia.org

The reaction begins with the coordination of the alkyne's C-H bond to the metal center, forming a sigma-complex. wikipedia.org Following this initial coordination, the system proceeds through a cyclic transition state where the base (e.g., an acetate (B1210297) ligand) abstracts the acetylenic proton as the metal center forms a bond with the terminal carbon. rsc.orgnih.gov Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in establishing the CMD pathway as the lowest energy transition state for many C-H activation reactions compared to alternatives like oxidative addition. wikipedia.orgpanchakotmv.ac.in

For this compound, the CMD mechanism facilitates its transformation into a metal acetylide complex. This transformation is a key step in many catalytic cycles that utilize terminal alkynes as building blocks for more complex molecules. The presence of a suitable base is essential for this mechanism to operate efficiently.

The Role of Carboxylate Bases

Carboxylate anions (RCOO⁻) are frequently employed as the base in CMD reactions and can significantly influence the reaction kinetics. wikipedia.orgnih.gov They can act as an "internal" base while coordinated to the metal center, a scenario often referred to as Ambiphilic Metal-Ligand Assistance (AMLA), or as an "external" base from the solution. wikipedia.org The basicity of the carboxylate, as indicated by its pKa, has been shown to directly correlate with the reaction rate up to a certain point. acs.org

| Carboxylate | Abbreviation | pKa of Conjugate Acid |

|---|---|---|

| Pivalate | PivO⁻ | 5.03 |

| Acetate | AcO⁻ | 4.76 |

| Benzoate | BzO⁻ | 4.20 |

| Trifluoroacetate | TFA⁻ | 0.23 |

This table presents a selection of carboxylates commonly used to facilitate concerted metalation-deprotonation reactions and the corresponding pKa of their conjugate acids, which influences their basicity and effectiveness in the proton abstraction step.

Research Findings from Mechanistic Studies

While specific studies on this compound are not extensively documented in the literature, the general mechanism for terminal alkyne C-H activation is well-supported by both computational and experimental research on analogous systems.

Computational Insights: DFT calculations have provided detailed models of the CMD transition state. These models show a cyclic arrangement where the metal, the alkyne's two carbons, the acetylenic hydrogen, and the atoms of the basic ligand are all involved. acs.orgresearchgate.net The calculations confirm that this concerted pathway has a significantly lower activation energy barrier compared to a stepwise process involving oxidative addition followed by deprotonation. panchakotmv.ac.in For different metal complexes, a distinction can be made between a standard CMD and an electrophilic CMD (eCMD). More electron-rich metal centers tend to favor the standard CMD, while less electron-rich metals may proceed via an eCMD transition state, which is characterized by more advanced metal-carbon bond formation relative to C-H bond cleavage. wikipedia.org

| Observed kH/kD Value | General Interpretation |

|---|---|

| ~1 | C-H bond cleavage is not involved in the rate-determining step. |

| 1 - 2 (Small) | Secondary KIE; change in hybridization at the carbon center, or C-H bond cleavage is not fully rate-determining. |

| 2 - 7 (Primary) | C-H bond cleavage occurs in the rate-determining step. The transition state is relatively symmetric. |

| > 7 (Large Primary) | Significant quantum tunneling of the hydrogen atom is involved in the transition state. |

This table provides a general guide for interpreting the results of kinetic isotope effect studies, a critical experimental tool for elucidating the mechanism of C-H activation reactions like concerted metalation-deprotonation.

Advanced Spectroscopic and Structural Characterization of 3 Ethynyl 3 Methyloxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules, including the stereochemistry of chiral centers. longdom.org For 3-Ethynyl-3-methyloxolane, which possesses a chiral center at the C3 position, NMR techniques are invaluable for elucidating the spatial arrangement of its atoms. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are particularly powerful in this regard. longdom.org COSY spectra reveal correlations between protons that are coupled to each other, providing definitive evidence of atomic connectivity within the molecule. longdom.org By analyzing the cross-peaks in a COSY spectrum of this compound, researchers can confirm the bonding network and deduce the relative stereochemistry of the substituents around the oxolane ring. The chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra provide further detailed information about the electronic environment of each atom, which is influenced by the molecule's specific 3D conformation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (Ethynyl) | ~2.0-3.0 | Singlet | - |

| ¹H (Methyl) | ~1.3-1.5 | Singlet | - |

| ¹H (Methylene, C4) | ~3.8-4.0 | Multiplet | - |

| ¹H (Methylene, C5) | ~1.8-2.2 | Multiplet | - |

| ¹³C (C≡CH) | ~80-90 | - | - |

| ¹³C (C≡CH) | ~70-80 | - | - |

| ¹³C (C3) | ~75-85 | - | - |

| ¹³C (CH₃) | ~25-35 | - | - |

| ¹³C (C4) | ~65-75 | - | - |

| ¹³C (C5) | ~35-45 | - | - |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. ksu.edu.sahoriba.com These methods probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs. utwente.nl

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.sa In this compound, the key functional groups—the terminal alkyne (C≡C-H), the C-O-C ether linkage, and the methyl group (CH₃)—will exhibit characteristic absorption bands in the IR spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. horiba.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.org This often means that bonds that are weak or symmetrical in their IR absorption will produce strong signals in a Raman spectrum. horiba.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| C≡C-H | C-H Stretch | ~3300 | ~3300 |

| C≡C | C≡C Stretch | ~2100 | ~2100 |

| C-O-C | Asymmetric Stretch | ~1150-1085 | Weak |

| C-H (Alkyl) | Stretch | ~2960-2850 | ~2960-2850 |

| Source: General spectroscopic data tables. utwente.nls-a-s.org |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides crucial information about the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels.

Investigation of Excited States and Charge Transfer Phenomena

The electronic absorption spectrum of a molecule reveals the energies required to promote electrons from the ground state to various excited states. pnas.org For molecules containing both electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. researchgate.net In this compound, while not a classic donor-acceptor system, the interplay between the oxygen atom's lone pairs and the ethynyl (B1212043) group's π-system can lead to interesting excited-state behavior.

The study of excited-state dynamics, often employing transient absorption spectroscopy, can reveal the pathways and lifetimes of these excited states. pnas.orgdtu.dk These investigations are critical for understanding phenomena such as intersystem crossing to triplet states and non-radiative decay processes. dtu.dknih.gov The nature of the excited state, whether it is a locally excited (LE) state or a charge-transfer (CT) state, can be elucidated by studying the molecule's photophysical properties in different solvent environments. researchgate.net

Photophysical Properties in Solution and Solid State

The fluorescence and phosphorescence emission spectra of a molecule provide information about the energy levels of its excited singlet and triplet states, respectively. The photophysical properties of this compound are expected to differ between the solution and solid states due to variations in molecular conformation and intermolecular interactions. mdpi.comchinesechemsoc.org

In solution, the molecule is relatively free to rotate, and its emission properties can be influenced by the polarity of the solvent (solvatochromism). researchgate.net In the solid state, molecular packing and the degree of intermolecular interactions can significantly affect the emission characteristics, sometimes leading to phenomena like aggregation-induced emission (AIE). researchgate.net Comparing the absorption and emission spectra can also reveal the Stokes shift, which is the energy difference between the maxima of the absorption and emission bands and provides insight into the structural reorganization that occurs in the excited state. mdpi.com

Table 3: General Photophysical Parameters

| Parameter | Description |

| λ_abs | Wavelength of maximum absorption |

| λ_em | Wavelength of maximum emission |

| Quantum Yield (Φ) | Efficiency of the fluorescence process |

| Lifetime (τ) | Average time the molecule spends in the excited state |

| Stokes Shift | Difference in energy between λ_abs and λ_em |

| These parameters are determined experimentally and provide a quantitative measure of a molecule's photophysical behavior. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. aip.org In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni.lu The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in predictable ways depending on its bonding arrangement. For this compound (C₇H₁₀O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. uni.lu The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals, such as a methyl group (CH₃) or formaldehyde (B43269) (CH₂O), which can help to confirm the connectivity of the atoms within the molecule. aip.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 110.07 | Molecular Ion |

| [M-CH₃]⁺ | 95.06 | Loss of a methyl radical |

| [M-C₂H₃]⁺ | 83.05 | Loss of an ethynyl radical |

| Note: The predicted m/z values are based on the monoisotopic mass of the most common isotopes. uni.lu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. anton-paar.comrigaku.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The diffraction pattern provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. rigaku.com For this compound, a successful X-ray crystallographic analysis would provide unambiguous data on bond lengths, bond angles, and the conformation of the oxolane ring. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that may be present. This level of structural detail is crucial for understanding the relationship between the molecule's structure and its physical and chemical properties. uib.no

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Triplet States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique uniquely suited for the study of chemical species that possess one or more unpaired electrons. libretexts.org Its application is crucial for detecting and characterizing transient species such as radical intermediates and photoexcited triplet states, which are often key players in chemical reactions and photochemical processes. While specific EPR studies on this compound are not extensively documented in publicly available literature, the principles of the technique allow for a detailed projection of how it would be used to characterize its paramagnetic forms.

The utility of EPR stems from its ability to probe the magnetic environment of an unpaired electron. libretexts.org When a paramagnetic species is placed in a strong magnetic field, the spin degeneracy of the unpaired electron is lifted, creating distinct energy levels. The absorption of microwave radiation can induce transitions between these levels, giving rise to an EPR spectrum. libretexts.org The precise field and frequency at which this resonance occurs, along with the spectrum's fine and hyperfine structures, provide a wealth of information about the radical's identity, structure, and electronic distribution. mdpi.comumich.edu

Detection and Characterization of Radical Intermediates

Radical intermediates of this compound could be generated through various chemical processes, such as hydrogen atom transfer (HAT), addition reactions to the ethynyl group, or ring-opening mechanisms initiated by radiolysis or other high-energy processes. beilstein-journals.orggrafiati.com For instance, a radical could be formed by the addition of an initiating radical to the carbon-carbon triple bond.

The resulting EPR spectrum would be analyzed based on several key parameters:

The g-factor: This dimensionless parameter is analogous to the chemical shift in NMR and is determined by the electronic structure of the radical. mdpi.com For most organic radicals, the g-factor is close to that of a free electron (g ≈ 2.0023). Deviations from this value can indicate the presence of heteroatoms with significant spin-orbit coupling.

Hyperfine Coupling: The interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹³C) splits the EPR signal into multiple lines, a phenomenon known as hyperfine coupling. The number of lines and their splitting pattern reveal the number and type of interacting nuclei, while the magnitude of the splitting (the hyperfine coupling constant, a) is proportional to the spin density at that nucleus. libretexts.org

For a hypothetical radical of this compound, analysis of the hyperfine coupling constants would be critical for determining the radical's structure. For example, coupling to the methyl protons and the protons on the oxolane ring would allow for a precise mapping of the unpaired electron's distribution (spin density) across the molecule.

Analysis of Photoexcited Triplet States

In addition to radical intermediates with a single unpaired electron (doublet states), EPR can characterize triplet states (S=1), which possess two unpaired electrons. umich.edu For a molecule like this compound, absorption of UV light could promote the molecule to an excited singlet state, which may then undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state. acs.org This photoexcited triplet state is a diradical and is EPR active.

The EPR spectrum of a triplet state is primarily characterized by the zero-field splitting (ZFS) parameters, D and E. umich.eduosti.gov These parameters arise from the magnetic dipole-dipole interaction between the two unpaired electrons and are highly sensitive to the distance between them and the symmetry of their spatial distribution. northwestern.edu

The D parameter measures the average separation between the two unpaired electrons. A larger D value implies a smaller average distance and a more localized triplet state.

The E parameter reflects the symmetry of the spin distribution. A value of E = 0 indicates an axially symmetric distribution of the two spins, while a non-zero E points to a lower, rhombic symmetry. researchgate.net

Transient EPR (trEPR) experiments, which involve generating the triplet state with a laser pulse and observing the resulting EPR spectrum over microseconds, would be the method of choice. osti.govacs.org By simulating the experimental spectrum, the principal values of the g-tensor and the ZFS parameters (D and E) can be extracted, providing a detailed picture of the triplet state's electronic structure and geometry. acs.org

Illustrative EPR Data

While experimental EPR data for this compound is not available, the following table provides an example of the typical parameters that would be determined from EPR/trEPR studies of a hypothetical radical intermediate and photoexcited triplet state of the compound.

| Paramagnetic Species | Parameter | Typical Value | Information Obtained |

|---|---|---|---|

| Radical Intermediate (Doublet State) | g-factor | ~2.0030 | Overall electronic environment of the unpaired electron. |

| a(Hmethyl) | 1.5 - 2.5 mT | Spin density on the carbon adjacent to the methyl group. | |

| a(Hmethylene) | 0.5 - 1.5 mT | Spin density within the oxolane ring. | |

| Photoexcited Triplet State | g-factor | ~2.0025 | Average electronic environment of the two unpaired electrons. |

| |D| (Zero-Field Splitting) | 0.1 - 0.5 cm-1 | Average distance between the two unpaired electrons; extent of delocalization. researchgate.net | |

| |E| (Zero-Field Splitting) | 0 - 0.05 cm-1 | Symmetry of the spin-spin interaction (axial vs. rhombic). researchgate.net |

Computational and Theoretical Studies on 3 Ethynyl 3 Methyloxolane

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry, balancing accuracy with computational cost. nih.gov These approaches are instrumental in exploring the intricacies of molecular systems like 3-Ethynyl-3-methyloxolane.

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations are employed to determine the optimized geometry and the distribution of electrons within this compound. A key aspect of this analysis involves the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) (alkyne) group, while the LUMO may be distributed across the C-O-C bonds of the oxolane ring and the alkyne's π* orbitals.

Illustrative Data: Please note: The following data is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

| Orbital | Energy (eV) | Primary Contribution |

| HOMO | -6.85 | π(C≡C) |

| LUMO | 1.20 | π(C≡C), σ(C-O) |

| HOMO-1 | -7.50 | σ(C-C), p(O) |

| LUMO+1 | 2.15 | σ*(C-C) |

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds, providing insights into hybridization and delocalization effects.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its participation in reactions such as cycloadditions, nucleophilic additions to the alkyne, or ring-opening polymerizations.

By locating the transition state (TS) structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which is the energetic barrier that must be overcome for the reaction to proceed. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. For instance, in a hypothetical hydration of the ethynyl group, DFT could be used to model the stepwise mechanism, identifying the transition state for the initial nucleophilic attack of water and any subsequent proton transfers.

Illustrative Data: Activation Energies for a Hypothetical Reaction Please note: The following data is illustrative and represents typical values that might be obtained from DFT calculations.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + H₂O | TS1 | Intermediate 1 | 25.4 |

| Proton Transfer | Intermediate 1 | TS2 | Product | 10.2 |

The oxolane ring in this compound is not planar and can adopt several conformations, primarily envelope and twist forms. Conformational analysis using DFT involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. By performing geometry optimizations starting from various initial structures, a potential energy surface can be mapped out.

The relative energies of these conformers, along with the energy barriers for interconversion between them, provide a detailed picture of the molecule's flexibility. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For this compound, the bulky ethynyl and methyl groups at the C3 position will significantly influence the preferred conformation of the five-membered ring.

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic C≡C stretch of the ethynyl group, the C-H stretches, and the C-O-C stretches of the oxolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-visible range. nih.gov This allows for the prediction of the λ_max values and oscillator strengths of electronic transitions, often related to π → π* transitions within the ethynyl group.

Illustrative Data: Predicted Spectroscopic Features Please note: The following data is illustrative and represents typical values that might be obtained from computational calculations.

| Spectroscopy | Feature | Predicted Value |

| IR | ν(C≡C) | 2115 cm⁻¹ |

| IR | ν(C-O-C) | 1080 cm⁻¹ |

| ¹³C NMR | δ(C≡C, quaternary) | 85.2 ppm |

| ¹H NMR | δ(≡C-H) | 2.5 ppm |

| UV-Vis (TD-DFT) | λ_max | 195 nm (π → π*) |

Applications of 3 Ethynyl 3 Methyloxolane in Advanced Materials and Catalysis

Role in Polymer Chemistry and Macromolecular Architectures

The distinct functionalities within 3-Ethynyl-3-methyloxolane make it a highly adaptable component in the synthesis and modification of polymers. Its terminal alkyne is readily available for polymerization and post-polymerization modification, while the oxolane ring can influence the physical and chemical properties of the resulting materials.

Monomer in Polymer Synthesis

This compound can serve as a monomer in the creation of various polymer structures. nih.gov The ethynyl (B1212043) group allows for polymerization through several mechanisms, including those that form polyene chains. nih.gov Polymers synthesized from monomers containing terminal ethynyl groups can exhibit interesting properties, such as electrical conductivity after doping. nih.gov The incorporation of the 3-methyloxolane moiety into the polymer backbone can impart specific characteristics, such as altered solubility and thermal stability, compared to polymers derived from simple ethynyl monomers.

The polymerization of ethynyl-containing monomers can be controlled to produce linear or branched macromolecular architectures. nih.gov For instance, under certain catalytic conditions, it is possible to selectively polymerize one ethynyl group of a diethynyl monomer, leading to linear polymers with pendant reactive ethynyl groups. nih.gov These pendant groups can be further reacted to create more complex structures.

Table 1: Polymerization of Ethynyl-Containing Monomers

| Monomer Type | Polymerization Method | Resulting Polymer Architecture | Potential Properties |

|---|---|---|---|

| Diethynylarenes | Transition metal catalysis | Branched or cross-linked | Gas storage, moisture sensitivity |

| Ethynyl heterocycles | Click reaction (cycloaddition) | Linear, with heterocyclic units | Potential for drug delivery |

Cross-linking Agent for Polymeric Materials

The bifunctional nature of molecules with two reactive ethynyl groups allows them to act as effective cross-linking agents. nih.gov When introduced into a polymer matrix, these molecules can react with polymer chains to form a three-dimensional network. This cross-linking process significantly alters the material's properties, often leading to increased rigidity, thermal stability, and solvent resistance. While direct studies on this compound as a cross-linker are not extensively detailed in the provided search results, the behavior of similar diethynyl compounds suggests its potential in this role. nih.gov For example, diethynylbenzene is known to form cross-linked polymers. nih.gov

Functionalization of Polymer Surfaces

The terminal alkyne of this compound is an ideal handle for the functionalization of polymer surfaces through "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchem101.comchemrxiv.orgmdpi.com This reaction allows for the covalent attachment of molecules containing an azide (B81097) group to a surface that has been modified to present alkyne functionalities, or vice versa. This method is highly efficient and can be performed under mild conditions. chemrxiv.orgmt.com

Surface functionalization can be used to tailor the properties of a material for specific applications. mdpi.com For instance, attaching biomolecules to a polymer surface can improve its biocompatibility, while grafting specific chemical groups can alter its wettability or create sites for further chemical reactions. mdpi.comnih.gov The use of ethynyl-containing compounds for surface modification has been demonstrated in various contexts, including the attachment of enzymes and the creation of patterned surfaces for microfabricated devices. nih.gov

Optoelectronic Materials Development

The electronic properties of the ethynyl group make this compound a candidate for use in the development of optoelectronic materials. These materials are designed to interact with light and electricity, forming the basis of devices like OLEDs and fluorescent sensors.

Structure Reactivity Relationships and Analogous Systems

Comparative Analysis with Related Oxetanes and Other Cyclic Ethers

The reactivity of 3-ethynyl-3-methyloxolane is best understood when compared to other cyclic ethers, particularly the four-membered oxetanes and other five-membered tetrahydrofuran (B95107) (THF) derivatives.

Oxetanes vs. Oxolanes: Oxetanes, as four-membered rings, exhibit significant ring strain (approximately 25.5 kcal/mol), making them more susceptible to ring-opening reactions than the less strained five-membered oxolane (tetrahydrofuran) ring (approximately 5.6 kcal/mol). beilstein-journals.org This inherent reactivity difference means that under similar conditions, an oxetane (B1205548) ring is more likely to undergo cleavage. For instance, the introduction of substituents on the oxetane ring can lead to a more puckered conformation, further influencing its reactivity. acs.org While both oxetanes and oxolanes are valuable in medicinal chemistry, with oxetanes often used as isosteres for gem-dimethyl or carbonyl groups, their reaction profiles differ significantly. beilstein-journals.org The lower ring strain of the oxolane in this compound suggests that reactions will preferentially occur at the ethynyl (B1212043) group, with the oxolane ring remaining intact under many conditions.

Other Cyclic Ethers: Compared to its acyclic ether counterparts, the cyclic nature of the oxolane ring in this compound imposes conformational constraints. The reactivity of cyclic ethers can be influenced by ring size, with oxetanes forming more effective hydrogen bonds than other cyclic ethers. acs.org The direct catalytic α-C–H functionalization is a key reaction for ethers. nih.gov In cyclic ethers like tetrahydrofuran, this often occurs at the carbon adjacent to the oxygen. nih.govethernet.edu.et However, in this compound, the presence of the quaternary carbon at the 3-position prevents such a reaction at this site. Reactions would be more likely to occur at the C2 or C5 positions of the oxolane ring, though the ethynyl group remains the most reactive site for many transformations.

Table 1: Comparative Properties of Cyclic Ethers

| Property | Oxirane (Epoxide) | Oxetane | Oxolane (THF) |

| Ring Size | 3 | 4 | 5 |

| Ring Strain (kcal/mol) | ~27.3 beilstein-journals.org | ~25.5 beilstein-journals.org | ~5.6 beilstein-journals.org |

| Susceptibility to Ring Opening | High | Moderate | Low |

| H-bond Acceptor Strength | Lower | Higher acs.org | Lower |

Influence of Substituents on Ethynyl Reactivity and Oxolane Stability

Substituents on either the ethynyl group or the oxolane ring can profoundly impact the reactivity of this compound.

Substituents on the Ethynyl Group: The terminal hydrogen of the ethynyl group is acidic and can be readily removed to form an acetylide, which is a potent nucleophile. Replacing this hydrogen with other groups, such as a trimethylsilyl (B98337) (TMS) group, can alter its reactivity. For instance, TMS-protected alkynes are often used in coupling reactions and can be selectively deprotected. google.com The introduction of bulky substituents on the ethynyl group can also introduce steric hindrance, potentially shielding the alkyne from attack or influencing the stereochemical outcome of reactions. acs.org

Table 2: Predicted Effects of Substituents on this compound Reactivity

| Substituent Position | Substituent Type | Effect on Ethynyl Reactivity | Effect on Oxolane Stability |

| Ethynyl Terminus | Electron-withdrawing (e.g., -COOR) | Decreased nucleophilicity of alkyne | Minimal direct effect |

| Ethynyl Terminus | Electron-donating (e.g., -SiMe3) | Modified reactivity for coupling reactions | Minimal direct effect |

| Oxolane Ring (e.g., C4) | Electron-withdrawing (e.g., -F) | Increased acidity of ethynyl proton | Inductive stabilization |

| Oxolane Ring (e.g., C4) | Electron-donating (e.g., -OMe) | Decreased acidity of ethynyl proton | Potential for chelation/coordination |

Exploration of Other Ethynyl-Substituted Heterocycles for General Principles

The principles governing the reactivity of this compound can be further illuminated by examining other ethynyl-substituted heterocyclic systems.

Ethynyl-Substituted Thiophenes and Benzothiophenes: In ethynyl-substituted thiophenes, the ethynyl group significantly influences the electronic properties of the aromatic ring. For example, the ethynyl group in 3-ethynylbenzo[b]thiophene (B3145228) acts as an electron-withdrawing group, enhancing the electrophilicity at the 3-position and extending π-conjugation. This makes the molecule a versatile building block in palladium-catalyzed cross-coupling reactions and cyclization reactions. smolecule.comrsc.org The reactivity is a function of both the ethynyl group and the electronic nature of the thiophene (B33073) ring, a principle that also applies to this compound, where the oxolane ring influences the adjacent ethynyl group.

Ethynyl-Substituted Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with high ring strain, making them highly reactive towards nucleophilic ring-opening. thieme-connect.de The introduction of an ethynyl group creates a synthetically valuable intermediate. researchgate.net Reactions of ethynylaziridines often involve stereoselective nucleophilic ring-opening, rearrangements, and cycloadditions. researchgate.netresearchgate.net The high strain of the aziridine (B145994) ring often dictates the reaction pathway, a contrast to the more stable oxolane ring in this compound, where reactions are more likely to be centered on the alkyne.

Stereochemical Implications in this compound Systems

The 3-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). This has significant implications for its synthesis and reactions.

Synthesis of Enantiomerically Pure Forms: The synthesis of a single enantiomer of this compound would require an asymmetric synthesis. This could be achieved, for example, by the diastereoselective addition of an ethynyl Grignard reagent to a chiral ketone precursor. researchgate.net The stereochemistry of such additions can often be controlled by the choice of reagents and reaction conditions, including the use of chelating agents. researchgate.net

Reactions of Chiral this compound: When using an enantiomerically pure form of this compound, reactions at the ethynyl group could potentially proceed with retention or inversion of configuration at a newly formed stereocenter, or they could lead to the formation of diastereomers if the reacting partner is also chiral. The stereochemistry of the starting material can direct the stereochemical outcome of the product. For instance, in cycloaddition reactions, the chiral center can influence the facial selectivity of the approach of the reaction partner. The stereochemical integrity of the 3-position is generally expected to be maintained in reactions that exclusively involve the ethynyl group, as the chiral center is not directly participating in the bond-breaking or bond-forming steps. However, reactions that proceed through intermediates that could racemize, or reactions that involve the oxolane ring, could lead to a loss of stereochemical purity. acs.org

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical manufacturing necessitates the development of sustainable synthetic pathways for valuable building blocks like 3-Ethynyl-3-methyloxolane. Future research is expected to move beyond classical methods, focusing on atom economy, reduced waste, and the use of renewable resources. mdpi.com

Key areas for development include:

Catalytic Approaches: Exploration of transition-metal-catalyzed reactions could provide more direct and efficient routes. unimi.it For instance, methods involving catalytic ring-opening of epoxides with alkynes or cyclization of functionalized diols could be investigated. The use of earth-abundant metal catalysts would further enhance the sustainability of these processes. nih.gov

Bio-based Solvents: Replacing traditional volatile organic solvents with greener alternatives is a critical goal. Research into using bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) could significantly improve the environmental profile of the synthesis. mdpi.comnih.govresearchgate.net

Biocatalysis: The use of enzymes to catalyze key steps could offer high selectivity under mild conditions. mdpi.com For example, a biocatalytic approach might be designed for the asymmetric synthesis of chiral derivatives of this compound, a process that is often challenging to achieve with conventional chemical methods.

A comparative overview of potential sustainable strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Research Context |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Pd, Cu, Ni) to facilitate bond formation. unimi.it | High efficiency, shorter reaction times, potential for asymmetric synthesis. | Development of N-heterocycles using Ni-catalysis from amines and diols. mdpi.com |

| Green Solvents | Employs environmentally benign solvents like 2-MeTHF or PEG-400. nih.govmdpi.com | Reduced toxicity, lower environmental impact, improved process safety. | Use of 2-MeTHF in Ullman-Goldberg reactions and carbonylative cyclization. nih.govresearchgate.net |

| Biocatalysis | Uses enzymes to perform specific chemical transformations. | High enantioselectivity, mild reaction conditions (room temp, aqueous media), low waste. | Biocatalyzed oxidation and synthesis of chiral sulfoxides for APIs. mdpi.com |

Exploration of Unconventional Reactivity Patterns

The ethynyl (B1212043) group and the oxolane moiety in this compound are both sites of rich chemical reactivity. Future studies should aim to uncover and harness unconventional reaction pathways that go beyond standard transformations.

Radical Reactions: Investigating the addition of radicals to the alkyne or C-H functionalization of the oxolane ring offers a powerful method for C-C bond formation. ucl.ac.uk Aerobic oxidation pathways could be developed to generate radicals from the ether moiety, providing a metal-free route to functionalized derivatives. ucl.ac.uk

Cycloaddition Reactions: The terminal alkyne is a prime candidate for various cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry") to form triazoles or Diels-Alder reactions. nih.govnih.gov Exploring the regioselectivity of these reactions, potentially influenced by the oxolane ring, could lead to complex heterocyclic systems. nih.gov

Hypervalent Iodine Reagents: The use of hypervalent iodine compounds as group transfer reagents could enable novel functionalizations of the alkyne. uw.edu.pl This could provide access to ynones, vinyl phosphonates, and other valuable synthetic intermediates under metal-free conditions.

Design of Advanced Materials with Tunable Properties

The rigid, linear structure of the ethynyl group makes this compound an attractive monomer for the synthesis of advanced materials. Research in this area would focus on creating polymers and small molecules with specific, tunable optical, electronic, and mechanical properties.

Luminescent Materials: By incorporating this compound into larger conjugated systems, it may be possible to create novel fluorophores. The properties of these materials, such as their emission wavelengths and quantum yields, could be tuned by modifying substituents or through polymerization. researchgate.netrsc.org Research into ethynyl-containing platinum(II) complexes has shown that such structures can exhibit tunable phosphorescence. researchgate.netfrontiersin.org

Mechanically Responsive Materials: The introduction of the this compound unit into polymer backbones could influence their solid-state packing and response to mechanical stress. This could lead to the development of mechanochromic materials, where color or fluorescence changes upon grinding or stretching. rsc.orgchinesechemsoc.org

Self-Assembling Systems: The polarity of the oxolane ring combined with the properties of the alkyne could be exploited to design molecules that self-assemble in solution or the solid state. This could lead to the formation of liquid crystals, gels, or other ordered nanostructures. frontiersin.org

| Material Type | Key Property | Design Strategy | Potential Application |

| Organic Light-Emitting Diodes (OLEDs) | Tunable phosphorescence | Incorporation into cyclometalated platinum(II) complexes. researchgate.net | Displays, solid-state lighting. |

| Mechanofluorochromic Materials | Emission color change with pressure | Altering crystal packing and intermolecular interactions. rsc.org | Stress sensors, security inks. |

| Highly Twisted Alkenes | Broad photoabsorption, small HOMO-LUMO gap | Synthesis of derivatives like 13,13'-bis(dibenzo[a,i]fluorenylidene). nih.gov | Near-infrared (NIR) dyes, organic electronics. |

Integration with Flow Chemistry and Automated Synthesis

To accelerate discovery and enable scalable production, future research should integrate the synthesis and derivatization of this compound with modern automation technologies.

Continuous Flow Synthesis: Translating batch reactions into continuous flow processes can offer significant advantages, including improved safety, better temperature control, higher yields, and easier scalability. beilstein-journals.orgnih.gov Reactions that are difficult to control in batch, such as those involving highly reactive Grignard reagents or exothermic oxidations, are particularly well-suited for flow chemistry. beilstein-journals.orgnih.gov A potential flow process could involve the continuous synthesis of an ethynyl-Grignard reagent followed by its reaction with a ketone precursor in a microreactor. beilstein-journals.org

High-Throughput Experimentation (HTE): Automated synthesis platforms can be used to rapidly screen reaction conditions (catalysts, solvents, bases) to optimize the synthesis of this compound or to create libraries of its derivatives for biological or materials screening. acs.org This approach drastically reduces the time required for process development and lead discovery. researchgate.net

Multidisciplinary Research Opportunities in Chemical Biology and Materials Science

The distinct functionalities of this compound open doors for its application in multidisciplinary fields, bridging chemistry with biology and materials science.

Chemical Biology: The terminal alkyne serves as a versatile handle for bioconjugation via "click chemistry." nih.gov This allows this compound to be used as a building block for creating complex bioactive molecules or as a probe to label and study biological systems. Its structural similarity to portions of some natural products or pharmaceuticals suggests its potential as a scaffold in drug discovery. google.comnih.gov

Materials Science: As previously discussed (Section 8.3), this compound is a promising monomer for creating functional polymers. Collaborative research between synthetic chemists and materials scientists could focus on designing polymers with tailored dielectric properties, thermal stability, or optical characteristics for applications in electronics and photonics. The synthesis of highly twisted alkenes from related building blocks has yielded materials with broad photoabsorption and small energy gaps, relevant for organic electronics. nih.gov

Theoretical Predictions Guiding Experimental Discovery

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding and accelerating experimental research.

Reaction Mechanism and Reactivity: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates, and explain observed selectivity. nih.govrsc.org Such studies can help in designing better catalysts or choosing optimal reaction conditions for the synthesis and transformation of this compound.

Predicting Material Properties: Theoretical calculations can predict the electronic and photophysical properties of new materials derived from this compound. nii.ac.jpresearchgate.net For example, Time-Dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra, helping to screen potential candidates for OLEDs or fluorescent probes before undertaking their synthesis. zysman-colman.com

Exploring Potential Energy Surfaces: For complex photochemical or thermal reactions, computational studies can map out potential energy surfaces to identify novel, low-energy isomers or predict the formation of unexpected products, opening new avenues for experimental exploration. rsc.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products